5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide
Description
5-Chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene backbone substituted with a chlorine atom at position 4. The N-linked side chain comprises a 2-hydroxyethyl group attached to a para-substituted phenyl ring bearing a furan-2-yl moiety.
Properties
IUPAC Name |
5-chloro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S2/c17-15-7-8-16(23-15)24(20,21)18-10-13(19)11-3-5-12(6-4-11)14-2-1-9-22-14/h1-9,13,18-19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVAKOFZFKIOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNS(=O)(=O)C3=CC=C(S3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furoic acid.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 2-thiophenecarboxylic acid.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the sulfonamide group can lead to the formation of amine derivatives .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for the development of new drugs, particularly those targeting bacterial infections and inflammatory diseases.
Biological Research: The compound can be used as a tool to study the biological pathways involved in inflammation and bacterial infections.
Industrial Applications: The compound’s unique properties make it a potential candidate for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide is not fully understood. it is believed to involve the inhibition of specific enzymes and receptors involved in bacterial infections and inflammation . The compound may interact with molecular targets such as bacterial cell wall synthesis enzymes and inflammatory cytokine receptors .
Comparison with Similar Compounds
Structural Analog 1: 5-Chloro-N-[4-(Thiazolo[5,4-b]Pyridin-2-yl)Phenyl]Thiophene-2-Sulfonamide (CAS: 863594-51-8)
- Structural Differences : Replaces the furan-phenyl-hydroxyethyl group with a thiazolo[5,4-b]pyridine-substituted phenyl ring.
- Key Properties: Molecular Formula: C₁₆H₁₀ClN₃O₂S₂ (estimated).
- Reduced solubility due to the absence of the hydrophilic hydroxyethyl group.
Structural Analog 2: 5-Chloro-N-[4-(Phenylsulfamoyl)Phenyl]Thiophene-2-Sulfonamide (Compound ID: Y205-5596)
- Structural Differences : Substitutes the furan-phenyl-hydroxyethyl side chain with a phenylsulfamoyl group.
- Key Properties: Molecular Formula: C₁₇H₁₄ClN₂O₄S₂ (reported) .
- Lower hydrophilicity compared to the hydroxyethyl-containing target compound.
Structural Analog 3: 5-Chloro-N-[2-(4-Sulfamoylphenyl)Ethyl]Thiophene-2-Sulfonamide (CAS: 744262-76-8)
- Structural Differences : Features an ethyl linker and sulfamoylphenyl group instead of the hydroxyethyl-furan-phenyl system.
- Key Properties: Molecular Formula: C₁₃H₁₄ClN₂O₄S₂ (reported) . Bioactivity: Limited data, but sulfamoyl groups may confer anti-microbial or diuretic properties.
- Absence of the hydroxy group reduces solubility, which may limit bioavailability.
Structure-Activity Relationship (SAR) Insights
Hydroxyethyl Group : The presence of a hydroxyethyl group in the target compound enhances hydrophilicity and solubility compared to analogs with ethyl or aryl linkers .
Furan vs. Thiazolo-Pyridine : The furan system in the target compound offers moderate electron-rich aromaticity, while thiazolo-pyridine in Analog 1 provides stronger π-π interactions but lower solubility .
Sulfamoyl vs. Hydroxyethyl : Sulfamoyl groups (Analog 2) improve hydrogen-bonding capacity, whereas hydroxyethyl groups balance solubility and target engagement.
Q & A
Q. What are the recommended synthetic routes and critical optimization parameters for 5-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-sulfonamide?
The synthesis typically involves multi-step reactions, starting with the coupling of thiophene-2-sulfonamide derivatives with substituted phenyl intermediates. Key steps include:
- Sulfonylation : Introducing the sulfonamide group via reaction with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid side reactions .
- Hydroxyethylation : Using 2-[4-(furan-2-yl)phenyl]ethylene oxide in the presence of a base (e.g., NaH) to attach the hydroxyethyl group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity . Optimization focuses on reaction time (24–48 hr), temperature (room temperature for sensitive steps), and stoichiometric ratios (1:1.2 for sulfonylation) .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the hydroxyethyl, furan, and thiophene moieties. For example, the hydroxyethyl proton appears as a triplet at δ 3.8–4.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (ESI+) validates the molecular ion peak (e.g., [M+H] at m/z 438.05) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .
Q. What preliminary biological screening assays are appropriate to evaluate its bioactivity?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting sulfonamide-sensitive enzymes like carbonic anhydrase .
Advanced Research Questions
Q. How do structural modifications, such as varying substituents on the phenyl or thiophene rings, influence the compound's biological activity?
- Electron-Withdrawing Groups (e.g., -Cl, -F) : Enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) by increasing electrophilicity .
- Hydrophilic Groups (e.g., -OH, -NH) : Improve solubility but may reduce membrane permeability, as seen in analogs with 4-aminophenyl substituents .
- Thiophene vs. Furan Rings : Thiophene derivatives exhibit higher metabolic stability compared to furan-containing analogs due to reduced oxidative degradation .
Q. What experimental strategies can resolve contradictions in bioactivity data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Assess bioavailability via plasma concentration-time curves (e.g., C, AUC) in rodent models to identify absorption limitations .
- Metabolite Identification : LC-MS/MS to detect inactive or toxic metabolites that explain reduced in vivo efficacy .
- Dose Optimization : Adjust dosing frequency based on half-life (t) measurements to maintain therapeutic concentrations .
Q. What methodologies are employed to study the compound's interactions with specific biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) to targets like carbonic anhydrase IX, with reported K values in the nM range .
- Molecular Docking : AutoDock Vina simulations predict binding modes, highlighting hydrogen bonds between the sulfonamide group and Thr in the enzyme active site .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
Q. How can researchers design experiments to elucidate the compound's metabolic stability and potential toxicity?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation sites (e.g., hydroxylation of the furan ring) .
- Ames Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
- hERG Assay : Patch-clamp studies to assess cardiac toxicity risks via potassium channel inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
